molecular formula C13H20F3NO4 B2840555 ethyl 4-oxo-4-((tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroethyl)amino)butanoate CAS No. 1396873-86-1

ethyl 4-oxo-4-((tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroethyl)amino)butanoate

Cat. No. B2840555
CAS RN: 1396873-86-1
M. Wt: 311.301
InChI Key: UJJVCSQOCGNERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of butanoic acid, with an ethyl ester group, a ketone group at the 4-position, and a complex amine group also at the 4-position. The amine group contains a tetrahydro-2H-pyran ring and a trifluoroethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the tetrahydropyran ring and the trifluoroethyl group. The tetrahydropyran ring is a six-membered ring containing one oxygen atom, and the trifluoroethyl group contains a carbon atom bonded to three fluorine atoms and one hydrogen atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ester group could undergo hydrolysis to form the corresponding carboxylic acid. The ketone group could undergo reactions such as reduction to form the corresponding alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the tetrahydropyran ring and the trifluoroethyl group could influence properties such as polarity, solubility, and reactivity .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research in organic chemistry has led to the development of novel synthetic routes and the exploration of chemical properties of related compounds. For instance, studies have described the synthesis of chromeno[2,3-d]pyrimidinone derivatives using pentafluorophenylammonium triflate (PFPAT) as a catalyst, showcasing a method that offers high yields, cleaner reactions, and greener conditions (Ghashang, Mansoor, & Aswin, 2013). Such methodologies highlight the potential for creating complex molecules with potential applications in various fields of chemistry and pharmacology.

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of synthesized compounds. For example, the synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives and their evaluation for in vitro antimicrobial activity against different bacterial and fungal strains demonstrates the potential of these compounds in developing new antimicrobial agents (Ghashang, Mansoor, & Aswin, 2013).

Materials Science

In the field of materials science, derivatives of the compound have been explored for their photovoltaic properties and applications in organic-inorganic photodiode fabrication. Research has shown that certain derivatives exhibit rectification behavior and photovoltaic properties under illumination, indicating their utility in the development of photodiodes and potentially impacting renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Advanced Functional Materials

Another fascinating application involves the use of photolabile protecting groups for the optical gating of nanofluidic devices. This approach allows for the UV-light-triggered permselective transport of ionic species through synthetic ion channels, demonstrating the compound's relevance in the development of light-induced controlled release systems, sensing, and information processing technologies (Ali et al., 2012).

properties

IUPAC Name

ethyl 4-[oxan-4-yl(2,2,2-trifluoroethyl)amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3NO4/c1-2-21-12(19)4-3-11(18)17(9-13(14,15)16)10-5-7-20-8-6-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJVCSQOCGNERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N(CC(F)(F)F)C1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-oxo-4-((tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroethyl)amino)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.